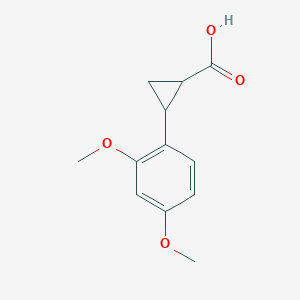

2-(2,4-Dimethoxyphenyl)cyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

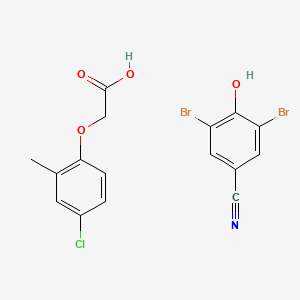

2-(2,4-Dimethoxyphenyl)cyclopropan-1-carbonsäure ist eine organische Verbindung, die sich durch einen Cyclopropanring auszeichnet, der an eine Carbonsäuregruppe und eine 2,4-Dimethoxyphenylgruppe gebunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2,4-Dimethoxyphenyl)cyclopropan-1-carbonsäure beinhaltet typischerweise die Cyclopropanierung eines geeigneten Vorläufers, wie z. B. 2,4-Dimethoxybenzylidenmalonat, gefolgt von Hydrolyse und Decarboxylierung. Die Reaktionsbedingungen umfassen häufig die Verwendung einer starken Base, wie z. B. Natriumhydrid, und eines geeigneten Lösungsmittels, wie z. B. Tetrahydrofuran. Die Reaktion wird typischerweise unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2,4-Dimethoxyphenyl)cyclopropan-1-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder einen Alkan umwandeln.

Substitution: Die Methoxygruppen am Phenylring können durch nukleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können die nukleophile aromatische Substitution erleichtern.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 2-(2,4-Dimethoxyphenyl)cyclopropanon.

Reduktion: Bildung von 2-(2,4-Dimethoxyphenyl)cyclopropanol.

Substitution: Bildung von Derivaten mit verschiedenen funktionellen Gruppen, die die Methoxygruppen ersetzen.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dimethoxyphenyl)cyclopropan-1-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität und seine Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(2,4-Dimethoxyphenyl)cyclopropan-1-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Wirkungen der Verbindung werden durch Signalwege vermittelt, die die Modulation biochemischer Prozesse, wie z. B. Enzyminhibition oder Rezeptoraktivierung, beinhalten. Detaillierte Studien zu seinem Wirkmechanismus können Einblicke in seine potenziellen therapeutischen Anwendungen liefern.

Wirkmechanismus

The mechanism of action of 2-(2,4-Dimethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(2,3-Dimethoxyphenyl)cyclopropan-1-carbonsäure

- 2-(2,5-Dimethoxyphenyl)cyclopropan-1-carbonsäure

- 2-(3,4-Dimethoxyphenyl)cyclopropan-1-carbonsäure

Einzigartigkeit

2-(2,4-Dimethoxyphenyl)cyclopropan-1-carbonsäure ist aufgrund der spezifischen Positionierung der Methoxygruppen am Phenylring einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieses Strukturmerkmal unterscheidet es von anderen ähnlichen Verbindungen und kann zu unterschiedlichen Eigenschaften und Anwendungen führen.

Eigenschaften

Molekularformel |

C12H14O4 |

|---|---|

Molekulargewicht |

222.24 g/mol |

IUPAC-Name |

2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C12H14O4/c1-15-7-3-4-8(11(5-7)16-2)9-6-10(9)12(13)14/h3-5,9-10H,6H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

YVBOWLOUHUYQFS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)C2CC2C(=O)O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5R,6R)-6-((R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299207.png)

![2-Amino-3-[3-[[4-[2-amino-3-[[1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B12299212.png)

![4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12299229.png)

![3,4,5,6,7,12b-hexahydro-1H-benzofurano[3,2-h]quinolizin-2-one](/img/structure/B12299247.png)

![2-([11'-Biphenyl]-4-yl)propan-1-ol](/img/structure/B12299255.png)

![(2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl) propanoate](/img/structure/B12299265.png)

![methyl 15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12299273.png)

![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12299277.png)

![3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12299282.png)

![butanedioic acid;[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B12299287.png)